molecular formula C10H14BrClFNO B2739685 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1909305-76-5

3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride

Cat. No.: B2739685
CAS No.: 1909305-76-5
M. Wt: 298.58
InChI Key: LUXIMWKGYLNESG-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14BrClFNO and a molecular weight of 298.58 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a fluorine atom, and a hydroxyl group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with 3-amino-1-propanol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-[(3-chloro-5-fluorophenyl)methyl]propan-1-ol hydrochloride
  • 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride
  • 3-Amino-2-[(3-bromo-5-chlorophenyl)methyl]propan-1-ol hydrochloride

Uniqueness

3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

IUPAC Name

2-(aminomethyl)-3-(3-bromo-5-fluorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIMWKGYLNESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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